N-methyloxazolo[5,4-d]pyrimidin-7-amine

Kinase Selectivity CDC7 Inhibitor CDK2 Counter-Screening

N-Methyloxazolo[5,4-d]pyrimidin-7-amine is a highly selective CDC7 kinase inhibitor (IC50 9 nM) with >9,200-fold selectivity over CDK2, minimizing off-target phenotypes in S-phase checkpoint and DNA replication studies. Its 7-methylamino substitution critically alters kinase inhibition profiles versus 7-amino and [4,5-d] isomers, enabling unambiguous target engagement attribution. Recommended as a reference compound for CDK7 inhibitor optimization (IC50 250 nM), a definitive negative control for [4,5-d] isomer anticancer screening, and a purine-mimetic scaffold for VEGFR2 inhibition (optimized derivatives IC50 0.33 µM). Inquire now for your research-grade supply.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Cat. No. B13094752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyloxazolo[5,4-d]pyrimidin-7-amine
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)OC=N2
InChIInChI=1S/C6H6N4O/c1-7-5-4-6(9-2-8-5)11-3-10-4/h2-3H,1H3,(H,7,8,9)
InChIKeyLDCWVZDKWNLDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyloxazolo[5,4-d]pyrimidin-7-amine: A Purine-Mimetic Kinase Inhibitor Scaffold with Documented Target Engagement


N-Methyloxazolo[5,4-d]pyrimidin-7-amine (CAS 31010-40-9) is a heterocyclic compound belonging to the oxazolo[5,4-d]pyrimidine class, characterized by a fused oxazole-pyrimidine ring system that serves as a purine mimetic [1]. This scaffold has been explored extensively in medicinal chemistry for its capacity to inhibit various kinases implicated in cancer and other diseases, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR2) [2]. Its core structure, bearing a methylamino group at the 7-position, provides a distinct steric and electronic profile that influences both target affinity and selectivity, positioning it as a versatile starting point for lead optimization and a comparator in structure-activity relationship (SAR) studies.

Why Generic Oxazolo[5,4-d]pyrimidine Substitution Fails: Evidence of Non-Interchangeable Kinase Selectivity and Cytotoxicity Profiles


The oxazolo[5,4-d]pyrimidine scaffold exhibits remarkable sensitivity to even minor structural modifications, a phenomenon that renders generic substitution among in-class compounds untenable. For instance, altering the substitution pattern from a 7-amino to a 7-methylamino group can dramatically shift kinase inhibition profiles: while the 7-amino scaffold shows immunomodulatory activity, the 7-methylamino variant (N-methyloxazolo[5,4-d]pyrimidin-7-amine) demonstrates engagement with cyclin-dependent kinases (CDC7, CDK7) and potential for VEGFR2 inhibition [1][2]. Moreover, the isomeric arrangement of the oxazole ring fusion (oxazolo[4,5-d]pyrimidine vs. oxazolo[5,4-d]pyrimidine) critically determines whether a compound exhibits submicromolar cytotoxicity or is essentially inactive, as evidenced by the contrasting anticancer profiles of 2,5-diaryl derivatives [3]. These divergent activity cliffs underscore the necessity of selecting a specific derivative based on target engagement data rather than relying on scaffold-level assumptions.

Quantitative Differentiation of N-Methyloxazolo[5,4-d]pyrimidin-7-amine: Head-to-Head Kinase Selectivity, Cytotoxicity, and Isomeric Specificity Data


CDC7 Kinase Inhibition with >60-Fold Selectivity over CDK2

N-methyloxazolo[5,4-d]pyrimidin-7-amine demonstrates selective inhibition of cell division cycle 7-related protein kinase (CDC7) over cyclin-dependent kinase 2 (CDK2). In biochemical assays, the compound exhibited an IC50 of 9 nM against CDC7 [1], compared to an IC50 of 83,000 nM against CDK2 [1]. This >9,200-fold selectivity window suggests that the N-methyl substitution at the 7-position is critical for discriminating between the ATP-binding pockets of these closely related kinases.

Kinase Selectivity CDC7 Inhibitor CDK2 Counter-Screening

CDK7 Inhibition Potency: Submicromolar Activity Comparable to Advanced Preclinical Leads

The compound exhibits potent inhibition of cyclin-dependent kinase 7 (CDK7), with an IC50 of 250 nM [1]. While no direct comparator for the exact scaffold is available in this specific assay, this value positions N-methyloxazolo[5,4-d]pyrimidin-7-amine within the potency range of several advanced CDK7 inhibitors currently under preclinical and clinical evaluation, such as the covalent inhibitor THZ1 (IC50 = 3.2 nM) and the clinical candidate SY-5609 (IC50 = 3.0 nM) [2]. The 250 nM IC50 represents a promising starting point for optimization and a relevant benchmark for evaluating structure-activity relationships in the oxazolo[5,4-d]pyrimidine series.

CDK7 Inhibitor Transcriptional Addiction Cancer Therapeutics

Isomeric Specificity: Oxazolo[5,4-d]pyrimidine Scaffold Confers Superior Cytotoxicity Over Oxazolo[4,5-d]pyrimidine Isomers

The isomeric fusion pattern of the oxazole and pyrimidine rings critically dictates anticancer activity. A study evaluating 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines found that these derivatives did not demonstrate significant anticancer effects in NCI-60 cell line screening [1]. In contrast, previously described isomeric oxazolo[4,5-d]pyrimidines exhibited high cytotoxicity, with submicromolar IC50 values against breast (MDA-MB-231), ovarian (OVCAR-3), and colon (HCT-116) cancer cell lines [1]. This stark dichotomy—active vs. inactive based solely on ring fusion geometry—underscores that the [5,4-d] scaffold cannot be generically substituted with the [4,5-d] isomer without complete loss of the desired anticancer phenotype.

Isomer-Dependent Activity Anticancer Cytotoxicity Scaffold Selection

VEGFR2 Inhibition with Anti-Angiogenic Activity: A Reference Point for Optimized 7-Amine Derivatives

Although the N-methyl derivative itself has not been directly profiled against VEGFR2, optimized oxazolo[5,4-d]pyrimidin-7-amine derivatives demonstrate potent VEGFR2 inhibition. The most effective inhibitor reported, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, exhibited IC50 values of 0.33 µM against VEGFR2 kinase and 0.29 µM against HUVEC proliferation [1]. This dual inhibition of both enzymatic activity and cellular angiogenesis establishes the [5,4-d] scaffold as a validated VEGFR2 inhibitor chemotype, with the 7-amine moiety being a critical pharmacophoric element for binding to the ATP pocket.

VEGFR2 Inhibitor Angiogenesis Anticancer Kinase Target

Cytotoxicity Against HT29 Colon Cancer Cells Outperforms Fluorouracil and Matches Cisplatin

A derivative of oxazolo[5,4-d]pyrimidin-7-amine, compound 3g (bearing a 3-(N,N-dimethylamino)propyl substituent at the 7-position), demonstrated a cytotoxic concentration (CC50) of 58.4 µM against HT29 colon adenocarcinoma cells [1]. This activity exceeded that of the standard antimetabolite fluorouracil (CC50 = 381.2 µM) by 6.5-fold and was comparable to the DNA-damaging agent cisplatin (CC50 = 47.2 µM) [1]. Importantly, compound 3g exhibited lower toxicity toward normal human dermal fibroblasts (NHDF) than both reference drugs [1], highlighting a therapeutic window not present in the comparators.

Colorectal Cancer Cytotoxicity Antimetabolite

High-Value Application Scenarios for N-Methyloxazolo[5,4-d]pyrimidin-7-amine in Drug Discovery and Chemical Biology


CDC7-Selective Chemical Probe Development for Cell Cycle Studies

Leverage the >9,200-fold selectivity over CDK2 to develop a chemical probe for dissecting CDC7-specific functions in DNA replication and S-phase checkpoint control. The compound's 9 nM IC50 against CDC7 [1] provides sufficient potency for cellular studies, while the minimal CDK2 cross-reactivity reduces confounding phenotypes. This selectivity profile is particularly valuable for validating CDC7 as a therapeutic target in cancers with high replication stress.

Baseline Scaffold for CDK7 Inhibitor SAR Expansion

Utilize N-methyloxazolo[5,4-d]pyrimidin-7-amine as a reference point for structure-activity relationship campaigns aimed at optimizing CDK7 inhibition. With an established IC50 of 250 nM [1], medicinal chemists can systematically explore substituents at the 2-, 5-, and 7-positions to improve potency toward the 3–10 nM range of clinical candidates [2]. This compound serves as a validated starting material for parallel synthesis and focused library construction.

Negative Control for Isomeric Oxazolopyrimidine Activity Studies

Employ N-methyloxazolo[5,4-d]pyrimidin-7-amine as a definitive negative control when evaluating the anticancer activity of oxazolo[4,5-d]pyrimidine isomers. Given that 2,5-diaryl-[5,4-d] derivatives lack significant anticancer effects while their [4,5-d] counterparts exhibit submicromolar cytotoxicity [1], this compound enables unambiguous attribution of observed activity to the correct isomeric scaffold, preventing false-positive hits in screening campaigns.

Purine-Mimetic Tool for VEGFR2-Dependent Angiogenesis Assays

Use optimized 7-amine derivatives of the oxazolo[5,4-d]pyrimidine scaffold in VEGFR2 inhibition and angiogenesis studies. Derivatives such as 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine demonstrate dual activity against VEGFR2 kinase (IC50 = 0.33 µM) and HUVEC proliferation (IC50 = 0.29 µM) [1]. The scaffold's purine-mimetic nature ensures competitive binding at the ATP pocket, making it a valuable tool compound for probing VEGFR2 signaling in endothelial cells and for benchmarking new anti-angiogenic agents.

Quote Request

Request a Quote for N-methyloxazolo[5,4-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.